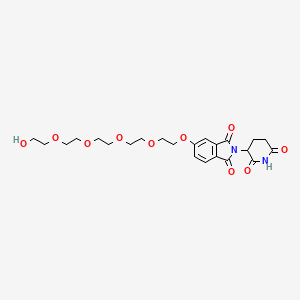
Thalidomide-5'-O-PEG5-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thalidomide-5’-O-PEG5-OH is a synthetic compound that combines thalidomide with a polyethylene glycol (PEG) linker. Thalidomide, originally developed as a sedative, has found renewed interest due to its immunomodulatory and anti-angiogenic properties. The addition of the PEG linker enhances the solubility and bioavailability of the compound, making it more suitable for various scientific and medical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-5’-O-PEG5-OH involves the conjugation of thalidomide with a PEG linker. The process typically starts with the activation of the PEG linker, followed by its attachment to the thalidomide molecule. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the conjugation process .
Industrial Production Methods
Industrial production of Thalidomide-5’-O-PEG5-OH follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to monitor the synthesis and confirm the structure of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Thalidomide-5’-O-PEG5-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can modify the functional groups on the thalidomide moiety.
Substitution: Substitution reactions can occur at the reactive sites on the thalidomide or PEG linker.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction outcomes .
Major Products Formed
The major products formed from these reactions include hydroxylated and reduced derivatives of Thalidomide-5’-O-PEG5-OH. These derivatives can have different biological activities and properties, making them useful for various research applications .
Applications De Recherche Scientifique
Thalidomide-5’-O-PEG5-OH has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in studies involving protein degradation and cellular signaling pathways.
Medicine: Investigated for its potential in treating various diseases, including cancer and inflammatory disorders.
Industry: Utilized in the development of drug delivery systems and other pharmaceutical applications .
Mécanisme D'action
The mechanism of action of Thalidomide-5’-O-PEG5-OH involves its interaction with cereblon, a substrate recognition receptor for the Cullin 4 RING E3 ubiquitin ligase complex. This interaction leads to the recruitment and subsequent degradation of specific target proteins. The PEG linker enhances the solubility and bioavailability of the compound, allowing it to effectively reach its molecular targets and exert its effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thalidomide-PEG5-COOH: Another thalidomide-PEG conjugate with similar properties but different functional groups.
Lenalidomide: A derivative of thalidomide with enhanced immunomodulatory effects.
Pomalidomide: Another thalidomide derivative with potent anti-inflammatory and anti-cancer properties.
Uniqueness
Thalidomide-5’-O-PEG5-OH is unique due to its specific PEG linker, which enhances its solubility and bioavailability. This makes it more effective in reaching its molecular targets and exerting its biological effects compared to other similar compounds .
Propriétés
Formule moléculaire |
C23H30N2O10 |
|---|---|
Poids moléculaire |
494.5 g/mol |
Nom IUPAC |
2-(2,6-dioxopiperidin-3-yl)-5-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]isoindole-1,3-dione |
InChI |
InChI=1S/C23H30N2O10/c26-5-6-31-7-8-32-9-10-33-11-12-34-13-14-35-16-1-2-17-18(15-16)23(30)25(22(17)29)19-3-4-20(27)24-21(19)28/h1-2,15,19,26H,3-14H2,(H,24,27,28) |
Clé InChI |
GDTKMYHKUFCSNC-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCOCCOCCOCCOCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


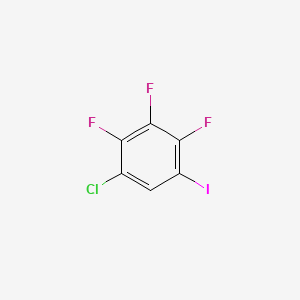
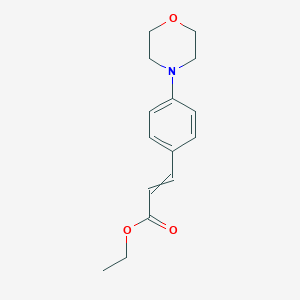

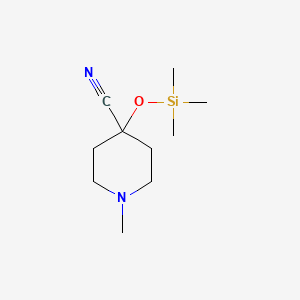
![2-Bromo-3-chlorodibenzo[b,d]furan](/img/structure/B14769896.png)
![(R)-(3,3,3',3'-Tetramethyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diyl)bis(diphenylphosphane)](/img/structure/B14769910.png)
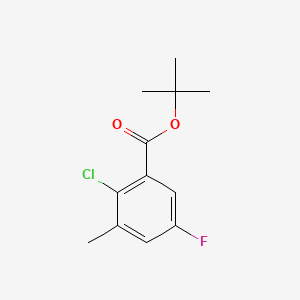
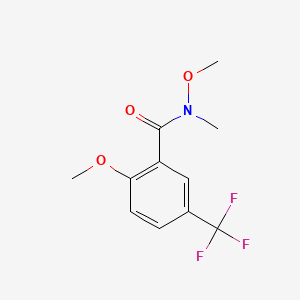
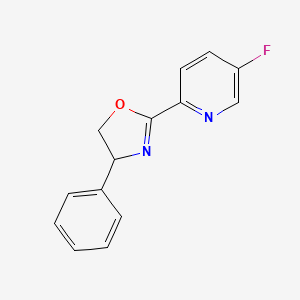

![3-[[3,5-bis(trifluoromethyl)phenyl]methylamino]-4-[[[(2S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]amino]cyclobut-3-ene-1,2-dione](/img/structure/B14769932.png)
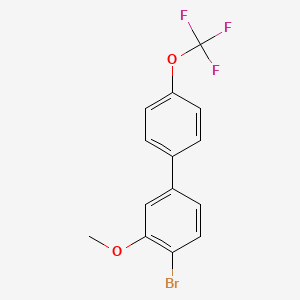
![(1S,3'R,4'S,5'S,6'R)-6,6'-bis(hydroxymethyl)-3H-spiro[2-benzofuran-1,2'-oxane]-3',4',5'-triol](/img/structure/B14769946.png)
![2-[[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino]acetamide](/img/structure/B14769951.png)
